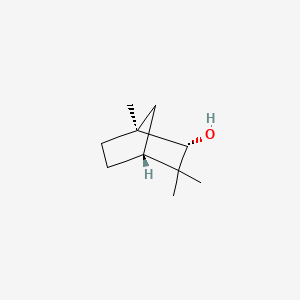![molecular formula I3U B1175311 Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate CAS No. 12312-36-6](/img/structure/B1175311.png)
Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate is synthesized by reacting ethylenediaminetetraacetic acid with magnesium salts under controlled conditions. The reaction typically involves dissolving EDTA in water and adding a magnesium salt, such as magnesium chloride or magnesium sulfate, to the solution. The pH of the solution is adjusted to facilitate the formation of the chelate complex .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where EDTA and magnesium salts are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled temperature and pH conditions to ensure complete chelation. The resulting product is purified through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate primarily undergoes complexation reactions due to its chelating nature. It can form stable complexes with various metal ions, including calcium, iron, and manganese. These reactions are typically carried out in aqueous solutions and are influenced by factors such as pH and the presence of competing ions .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include metal salts (e.g., calcium chloride, iron sulfate) and buffering agents to maintain the desired pH. The reactions are usually conducted at room temperature, although specific conditions may vary depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications such as water treatment and industrial cleaning .
Wissenschaftliche Forschungsanwendungen
Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hydrogen [(ethylenedinitrilo)tetraacetato]magnesate involves the formation of stable chelate complexes with metal ions. The EDTA moiety binds to metal ions through its nitrogen and oxygen atoms, forming a ring structure that sequesters the metal ion and prevents it from participating in unwanted reactions. This chelation process is highly dependent on the pH of the solution, with higher pH levels favoring the formation of fully dissociated chelate anions .
Vergleich Mit ähnlichen Verbindungen
Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate is similar to other EDTA-based chelating agents, such as:
Ethylenediaminetetraacetic acid disodium salt: Used for similar applications but with different metal ions.
Ethylenediaminetetraacetic acid dipotassium salt: Another variant used in biological and industrial applications.
Nitrilotriacetic acid (NTA): A related chelating agent with a similar structure but different binding properties.
The uniqueness of this compound lies in its specific affinity for magnesium ions, making it particularly useful in applications where magnesium ion stabilization is required .
Eigenschaften
IUPAC Name |
magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLOHTSFJKVHEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16MgN2O8+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-[7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1175246.png)
